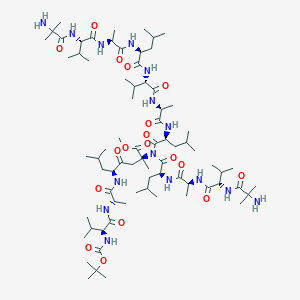

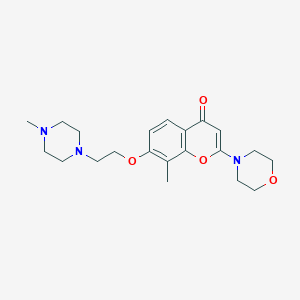

8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one, also known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is a crucial enzyme in the PI3K/Akt signaling pathway, which is involved in cell growth, survival, and metabolism. LY294002 has been widely used in scientific research to investigate the role of PI3K/Akt signaling in various biological processes.

Wirkmechanismus

8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one inhibits the activity of PI3K by binding to its ATP-binding pocket, thereby preventing the phosphorylation of phosphatidylinositol and the subsequent activation of downstream signaling molecules, such as Akt. This leads to the inhibition of cell growth and survival, as well as the induction of apoptosis and autophagy.

Biochemische Und Physiologische Effekte

8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, as well as to promote autophagy in certain cell types. 8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one has also been shown to modulate glucose metabolism and insulin signaling in adipocytes and hepatocytes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one is its high selectivity for PI3K, which allows for the specific inhibition of this pathway without affecting other signaling pathways. However, 8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one has some limitations, including its relatively low potency and the need for high concentrations to achieve complete inhibition of PI3K activity. Additionally, 8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one may have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the use of 8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one in scientific research. One area of interest is the investigation of the role of PI3K/Akt signaling in the regulation of immune cell function and the development of immunotherapy for cancer. Another area of interest is the use of 8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one in combination with other inhibitors or chemotherapeutic agents to enhance the efficacy of cancer treatment. Additionally, the development of more potent and selective PI3K inhibitors may provide new opportunities for the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one has been extensively used in scientific research to investigate the role of PI3K/Akt signaling in various biological processes, including cell proliferation, apoptosis, autophagy, and metabolism. It has been shown to inhibit the growth and survival of cancer cells by blocking the PI3K/Akt pathway. 8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one has also been used to study the molecular mechanisms underlying neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.

Eigenschaften

CAS-Nummer |

141308-25-0 |

|---|---|

Produktname |

8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one |

Molekularformel |

C21H29N3O4 |

Molekulargewicht |

387.5 g/mol |

IUPAC-Name |

8-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2-morpholin-4-ylchromen-4-one |

InChI |

InChI=1S/C21H29N3O4/c1-16-19(27-14-9-23-7-5-22(2)6-8-23)4-3-17-18(25)15-20(28-21(16)17)24-10-12-26-13-11-24/h3-4,15H,5-14H2,1-2H3 |

InChI-Schlüssel |

DXLKLAUQXJQNDN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC2=C1OC(=CC2=O)N3CCOCC3)OCCN4CCN(CC4)C |

Kanonische SMILES |

CC1=C(C=CC2=C1OC(=CC2=O)N3CCOCC3)OCCN4CCN(CC4)C |

Synonyme |

8-methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one MMPEM-benzopyran-4-one |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.